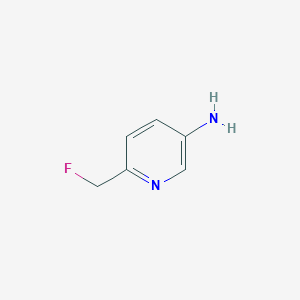
6-(Fluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Fluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2 This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-(Fluoromethyl)pyridin-3-amine, can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-chloro-6-(chloromethyl)pyridine can be reacted with a fluoride source such as potassium fluoride (KF) to introduce the fluorine atom at the desired position .
Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. These reactions typically require specific conditions, including the presence of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents, reaction solvents, and purification techniques are critical factors in the industrial production process. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Fluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), potassium fluoride (KF)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, arylboronic acids, alkenes
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation reactions can produce nitroso or nitro derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Fluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Biological Research: Fluorinated pyridines are valuable in the study of enzyme mechanisms and protein-ligand interactions due to their unique electronic properties.
Material Science: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Agricultural Chemistry: Fluorinated pyridines are used in the synthesis of agrochemicals, such as herbicides and insecticides, due to their enhanced stability and bioactivity.
Wirkmechanismus
The mechanism of action of 6-(Fluoromethyl)pyridin-3-amine is influenced by its ability to interact with specific molecular targets. The presence of the fluorine atom enhances the compound’s binding affinity to target proteins and enzymes. For example, the compound can inhibit certain enzymes by forming strong hydrogen bonds and electrostatic interactions with active site residues .
The amine group in the compound can also participate in hydrogen bonding and other interactions, further contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-(Fluoromethyl)pyridin-3-amine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring. The unique properties of this compound, such as its specific substitution pattern and the presence of an amine group, contribute to its distinct chemical and biological behavior .
Eigenschaften
Molekularformel |
C6H7FN2 |
|---|---|
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
6-(fluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2 |
InChI-Schlüssel |
DHUYOBCKSQYLLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)

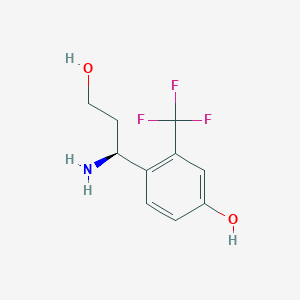

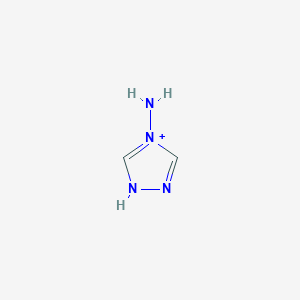
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
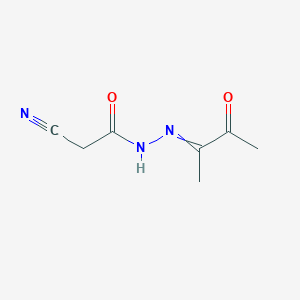
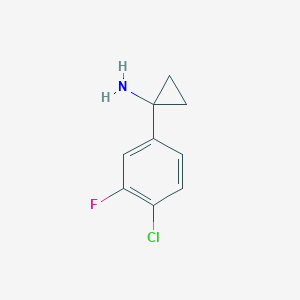
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
![4,5-dimethyl-2-[(E)-[(5-methylthiophen-2-yl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B11727794.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
